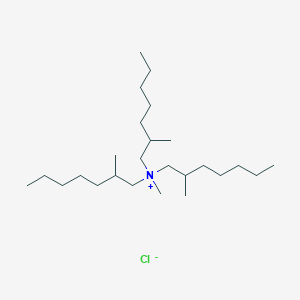
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride is a chemical compound known for its unique structure and properties. It is an organic compound that belongs to the class of quaternary ammonium salts. These compounds are widely used in various industrial and scientific applications due to their surfactant properties and ability to act as phase transfer catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dimethylheptylamine with an alkyl halide, such as 1-chloroheptane, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The raw materials are fed into the reactor, and the reaction is monitored and controlled to maintain optimal conditions. The final product is then subjected to quality control tests to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically amines or alcohols.
Substitution: The products depend on the nucleophile used; for example, using sodium hydroxide can produce alcohols.
Aplicaciones Científicas De Investigación
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the study of cell membranes and as a surfactant in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, disinfectants, and fabric softeners due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride involves its interaction with cell membranes and other biological structures. The compound’s quaternary ammonium group allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. This property makes it effective as a disinfectant and in drug delivery applications.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N,N-dioctylammonium chloride
- N,N-Dimethyl-N,N-didecylammonium chloride
- N,N-Dimethyl-N,N-didodecylammonium chloride
Uniqueness
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride is unique due to its specific alkyl chain length and branching, which confer distinct surfactant properties and reactivity. Compared to similar compounds, it offers a balance between hydrophobic and hydrophilic interactions, making it versatile for various applications.
Propiedades
Número CAS |
64969-76-2 |
|---|---|
Fórmula molecular |
C25H54ClN |
Peso molecular |
404.2 g/mol |
Nombre IUPAC |
methyl-tris(2-methylheptyl)azanium;chloride |
InChI |
InChI=1S/C25H54N.ClH/c1-8-11-14-17-23(4)20-26(7,21-24(5)18-15-12-9-2)22-25(6)19-16-13-10-3;/h23-25H,8-22H2,1-7H3;1H/q+1;/p-1 |
Clave InChI |
VPGLEBSOGIEMPX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC(C)C[N+](C)(CC(C)CCCCC)CC(C)CCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
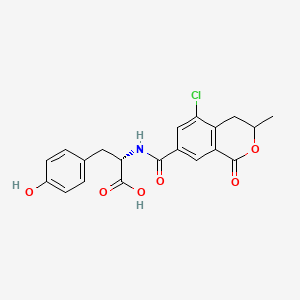


![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
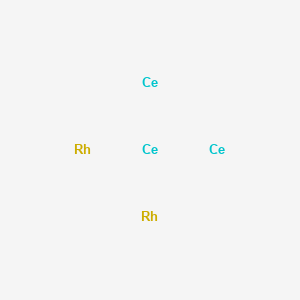
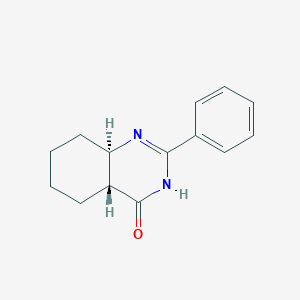
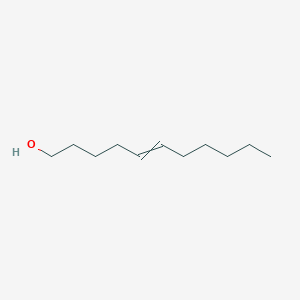
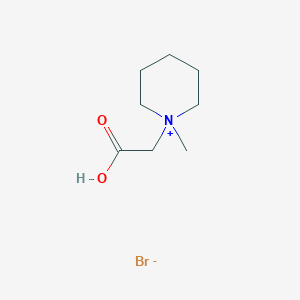
![2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14487203.png)



